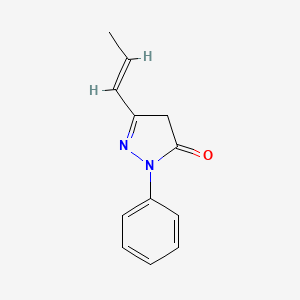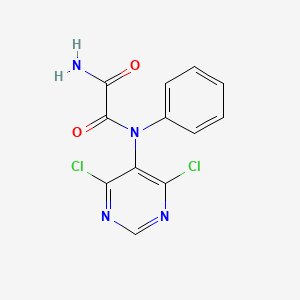
6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with bromine and chlorine atoms on the phenyl ring. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate brominated and chlorinated phenyl derivatives.
Cyclization: The phenyl derivatives undergo cyclization with hydrazine derivatives to form the pyridazinone core.
Reaction Conditions: Common solvents include ethanol or dimethylformamide (DMF), and the reactions are often carried out under reflux conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions might target the bromine or chlorine substituents, leading to dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: N-oxides of the pyridazinone ring.
Reduction: Dehalogenated pyridazinone derivatives.
Substitution: Functionalized pyridazinone compounds with new substituents replacing bromine or chlorine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action for 6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Phenylpyridazin-3(2H)-one: Lacks the bromine and chlorine substituents.
6-(4-Chlorophenyl)pyridazin-3(2H)-one: Contains only the chlorine substituent.
6-(3-Bromophenyl)pyridazin-3(2H)-one: Contains only the bromine substituent.
Uniqueness
6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance its interactions with specific biological targets or alter its physical properties.
Propiedades
Número CAS |
62902-74-3 |
|---|---|
Fórmula molecular |
C10H6BrClN2O |
Peso molecular |
285.52 g/mol |
Nombre IUPAC |
3-(3-bromo-4-chlorophenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-5-6(1-2-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) |
Clave InChI |
ZNTBDXYCXDIVMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NNC(=O)C=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)


![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)








![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12913042.png)
